molecular formula C14H13F3N2O3S B1393706 N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide CAS No. 1257535-14-0

N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide

Cat. No.: B1393706
CAS No.: 1257535-14-0
M. Wt: 346.33 g/mol
InChI Key: XGTVEDZJQLCNQL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 3-position and a dimethylamine moiety on the sulfonamide group. It has a molecular formula of C₁₄H₁₃F₃N₂O₃S and a molecular weight of 346.33 g/mol . The compound has been explored for medicinal applications, though its commercial availability is noted as discontinued in some sources .

Properties

IUPAC Name

N,N-dimethyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)11-7-5-10(6-8-11)22-13-12(14(15,16)17)4-3-9-18-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTVEDZJQLCNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146023
Record name Benzenesulfonamide, N,N-dimethyl-4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-14-0
Record name Benzenesulfonamide, N,N-dimethyl-4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N,N-dimethyl-4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide, with the CAS number 1257535-14-0, is a sulphonamide compound that exhibits various biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H13_{13}F3_{3}N2_{2}O3_{3}S
  • Molecular Weight : 346.33 g/mol
  • IUPAC Name : N,N-dimethyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide

The compound features a trifluoromethyl group attached to a pyridine ring, enhancing its lipophilicity and potential biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of Pyridine Derivative : Reaction of 3-(trifluoromethyl)pyridine with a suitable electrophile.
  • Formation of Sulphonamide : The intermediate is reacted with 4-chlorobenzenesulphonyl chloride in the presence of a base like triethylamine.
  • Dimethylation : The final step involves N,N-dimethylation using dimethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various metabolic pathways. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating its binding to target sites.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated significant antibacterial activity against various strains of bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound may act as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promising anticancer properties. In studies involving human cancer cell lines, it exhibited:

  • IC50_{50} values for cell proliferation inhibition:
    • MDA-MB-231 (Triple-Negative Breast Cancer): 0.126 µM
    • MCF-7 (Breast Cancer): 17.02 µM

This indicates a selective cytotoxic effect, with a significantly lower impact on non-cancerous cells, suggesting its potential for targeted cancer therapy.

Case Studies

  • Study on Antibacterial Activity :
    A study evaluated the antibacterial effects of several sulphonamides, including this compound. The results indicated that this compound was among the most effective against resistant strains of Staphylococcus aureus, highlighting its potential in treating antibiotic-resistant infections.
  • Anticancer Evaluation :
    In an experimental model using MDA-MB-231 cells, treatment with the compound resulted in reduced tumor growth and lower metastatic potential compared to controls. This study suggests that it may inhibit pathways involved in cancer progression.

Comparison with Similar Compounds

Research Findings and Discrepancies

  • CAS Number Conflicts : Discrepancies exist between CAS numbers listed for the target compound (e.g., 1020948-00-8 vs. 1257535-14-0), possibly due to regional naming conventions or database errors .
  • Medicinal Relevance : Evidence suggests the compound was explored for therapeutic use, though discontinuation may reflect challenges in optimization or scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Reactant of Route 2
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N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide

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